molecular formula C27H24N4O6S B5030631 4'-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate

4'-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate

Cat. No.: B5030631
M. Wt: 532.6 g/mol
InChI Key: KCMORUCZVKPETQ-UHFFFAOYSA-N
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Description

4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a biphenyl core, a sulfonyl group, and a pyrimidinyl moiety. This compound is known for its potential use in medicinal chemistry and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The sulfonyl and pyrimidinyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate is unique due to its specific structural features, such as the biphenyl core and the imino linkage, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[4-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]iminomethyl]phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6S/c1-18(32)37-23-12-8-21(9-13-23)20-6-4-19(5-7-20)17-28-22-10-14-24(15-11-22)38(33,34)31-25-16-26(35-2)30-27(29-25)36-3/h4-17H,1-3H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMORUCZVKPETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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